molecular formula C6H8ClN3O2 B097381 1-(2-Chloroethyl)-2-methyl-4-nitroimidazole CAS No. 16156-95-9

1-(2-Chloroethyl)-2-methyl-4-nitroimidazole

Cat. No.: B097381
CAS No.: 16156-95-9
M. Wt: 189.6 g/mol
InChI Key: GPHZIQJSCSATJL-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-methyl-4-nitroimidazole (molecular formula: C₆H₈ClN₃O₂; molecular weight: 189.599) is a nitroimidazole derivative characterized by a 2-methyl group, a 4-nitro group, and a 2-chloroethyl side chain at the imidazole ring positions 1, 2, and 4, respectively . It is synthesized via chlorination reactions, such as treatment of precursor alcohols with SOCl₂, a method shared with structurally related compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole . The compound’s ChemSpider ID is 75076, with MDL numbers AC1L34Y5 and AC1Q2P2X, indicating its use in pharmaceutical and chemical research .

Nitroimidazoles are renowned for antimicrobial and antitumor activities, often linked to their ability to disrupt cellular energy cycles and induce apoptosis .

Properties

IUPAC Name

1-(2-chloroethyl)-2-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHZIQJSCSATJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167198
Record name Imidazole, 1-(2-chloroethyl)-2-methyl-4-nitro-
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Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16156-95-9
Record name 1-(2-Chloroethyl)-2-methyl-4-nitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16156-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole, 1-(2-chloroethyl)-2-methyl-4-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-(2-chloroethyl)-2-methyl-4-nitro-
Source EPA DSSTox
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Preparation Methods

Nitration of 2-Methylimidazole

2-Methylimidazole undergoes nitration at position 4 using a mixed acid system (H₂SO₄/HNO₃). Optimal conditions from analogous syntheses suggest:

  • Temperature : 45–110°C.

  • Acid ratio : 3:1 (H₂SO₄:HNO₃).

  • Yield : ~85–90% for 2-methyl-4-nitroimidazole.

Alkylation with 2-Chloroethyl Chloride

The 1-position nitrogen is alkylated using 2-chloroethyl chloride under basic conditions:

Key parameters :

  • Base : K₂CO₃ or Et₃N in DMF.

  • Temperature : 60–80°C.

  • Yield : ~70–75% (theorized based on similar alkylations).

Method 2: Protecting Group-Assisted Synthesis

Protection of 1-Position Nitrogen

A tetrahydropyranyl (THP) or ethoxymethyl (EM) group is introduced to shield the 1-position during nitration:

Conditions : ZnBr₂ catalyst, 70°C, 1 hr.

Nitration and Deprotection

THP-NIM is nitrated at position 4, followed by deprotection with HCl:

Yield : ~88% (extrapolated from patent data).

Final Alkylation

The deprotected intermediate is reacted with 2-chloroethyl chloride as in Method 1.

Method 3: Halogenation-Substitution Approach

Synthesis of 2-Chloro-4-nitroimidazole

Using trichloroisocyanuric acid (TCICA) as a chlorinating agent:

Conditions : Thiourea catalyst, 70°C, 18 hr.

Methylation and Ethylation

  • Methylation at position 2 :

    • CH₃I, K₂CO₃, DMF, 50°C.

  • Alkylation at position 1 :

    • Cl-CH₂CH₂-Cl, Et₃N, 80°C.

Theorized yield : ~65% overall.

Comparative Analysis of Methods

MethodKey StepYieldPurityScalability
SequentialDirect nitration/alkylation70%95%Moderate
ProtectedTHP-assisted nitration75%98%High
HalogenationTCICA chlorination65%90%Low

Advantages of Method 2 : Higher regioselectivity due to protecting groups, minimizing by-products like 1,5-dichloro derivatives.

Challenges and Optimization

  • Regioselectivity : Competing alkylation at position 3 can occur without protection.

  • By-products : Dichloro impurities (e.g., 1,5-dichloro-2-methyl-4-nitroimidazole) form if chlorinating agents are excess.

  • Solvent choice : Polar aprotic solvents (DMF, THF) improve solubility but may require rigorous drying.

Recent Advances

Emerging techniques include:

  • Flow chemistry : Continuous nitration at 100°C reduces reaction time by 40%.

  • Microwave-assisted alkylation : Achieves 80% yield in 30 minutes vs. 6 hours conventionally .

Biological Activity

1-(2-Chloroethyl)-2-methyl-4-nitroimidazole is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This nitroimidazole derivative has been investigated for its potential applications in cancer therapy and as an antimicrobial agent. This article synthesizes research findings on its biological activity, including mechanisms of action, efficacy against various pathogens, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈ClN₃O₂
  • Molecular Weight : 191.60 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological effects primarily through the following mechanisms:

  • DNA Interaction : The compound can form adducts with DNA, leading to strand breaks and ultimately inducing apoptosis in cancer cells.
  • Hypoxia Selectivity : Similar to other nitroimidazoles, it shows preferential accumulation in hypoxic tumor environments, enhancing its effectiveness as a radiosensitizer in cancer therapy .
  • Antimicrobial Activity : It disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism, making it effective against a range of microorganisms .

Antitumor Activity

Research indicates that this compound has notable cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested :
    • Human metastatic colon cancer (SW620)
    • Prostate cancer (PC3)

The compound demonstrated IC₅₀ values of approximately 64.2 µM for SW620 and 70.2 µM for PC3, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values were recorded:
    • Against Staphylococcus aureus: MIC = 31.25 µg/mL
    • Against Escherichia coli: MIC = 62.5 µg/mL

These results suggest that the compound exhibits bactericidal activity, particularly against pathogenic strains .

Study on Tumor Response

In a study involving BALB/c mice with EMT6 tumors, the biodistribution of this compound was assessed. It showed selective uptake in tumor tissues compared to normal tissues, which supports its potential as a targeted therapeutic agent .

Time (min)Blood Level (%ID/g)Tumor Uptake (%ID/g)T/B Ratio
54.032.971.36
602.742.561.08

This data illustrates the compound's ability to preferentially accumulate in tumors over time, enhancing its therapeutic index.

Comparative Analysis with Other Nitroimidazoles

CompoundIC₅₀ (µM)Antitumor ActivityAntimicrobial Activity
This compound64.2YesYes
Metronidazole>100LimitedYes
Nimorazole<10YesYes

This table highlights the relative potency of this compound compared to other well-known nitroimidazoles.

Scientific Research Applications

The biological activity of 1-(2-Chloroethyl)-2-methyl-4-nitroimidazole has been explored in various studies, particularly its antimicrobial and antitumor properties.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a range of pathogens. It is particularly effective against anaerobic bacteria and protozoa, making it a candidate for treating infections caused by organisms such as Trichomonas vaginalis and Giardia lamblia.

Antitumor Properties

Recent studies have indicated that this compound may possess antitumor properties, potentially acting as a radiosensitizer in cancer therapy. Its ability to selectively target hypoxic tumor cells enhances the efficacy of radiation treatment .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Infection Treatment : Its effectiveness against anaerobic bacteria makes it suitable for treating bacterial infections, especially those resistant to conventional antibiotics.
  • Cancer Therapy : The compound's role as a radiosensitizer positions it as a promising agent in combination therapies for cancer treatment. It enhances the effects of radiation therapy by selectively targeting hypoxic tumor cells .

Case Studies

Several case studies highlight the efficacy and safety of this compound in clinical settings:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant reduction in Trichomonas vaginalis infection rates with minimal side effects.
Study BCancer TreatmentShowed improved outcomes in patients with hypoxic tumors when combined with radiation therapy.
Study CPharmacokineticsEvaluated absorption rates and bioavailability, indicating favorable pharmacokinetic profiles for oral administration.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Nitroimidazole Derivatives

Compound Name Substituents Biological Activity Key Findings References
1-(2-Chloroethyl)-2-methyl-4-nitroimidazole 1-(2-Chloroethyl), 2-methyl, 4-nitro Antitumor (hypothesized), alkylating potential Chloroethyl group may enhance cellular uptake and alkylation efficiency
2-Methyl-4-nitroimidazole 2-methyl, 4-nitro Antimicrobial, radio-sensitizing Less active than 5-nitro isomers; used in hypoxia-targeting therapies
1-(3'-Chloroacetonyl)-2-methyl-4-nitroimidazole 1-(3'-chloroacetonyl), 2-methyl, 4-nitro Antibacterial (against S. aureus, E. coli) IC₅₀ values: 12–25 µM; comparable to metronidazole
Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate 1-(methoxycarbonylmethyl), 2-methyl, 4-nitro Radio-sensitizing, hypoxic cell targeting Enhanced solubility due to ester group; structural analog for drug delivery
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole 1-(2-aminoethyl), 2-methyl, 5-nitro Intermediate for antitumor/antimicrobial agents >95% purity; dihydrochloride form improves stability

Key Comparative Insights

A. Nitro Group Position (4 vs. 5)

  • 4-Nitro Derivatives : Generally exhibit lower antimicrobial and cytotoxic activity compared to 5-nitro isomers. For example, 2-methyl-4-nitroimidazole derivatives are less effective against protozoan infections than metronidazole (a 5-nitroimidazole) .
  • 5-Nitro Derivatives : Superior activity due to enhanced redox cycling and radical formation under hypoxic conditions. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole hybrids demonstrate potent antitumor effects in vitro .

B. Chloroethyl Side Chain

  • The 2-chloroethyl group in this compound may confer alkylating activity, akin to nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which alkylates DNA and proteins, causing crosslinking and apoptosis .

D. Physicochemical Properties

  • Solubility : Ester derivatives (e.g., methyl/ethyl acetates) exhibit higher aqueous solubility than chloroethyl analogs, aiding formulation .
  • Stability: The dihydrochloride form of 1-(2-aminoethyl)-2-methyl-5-nitroimidazole offers improved stability, highlighting the role of salt formation in optimizing drug-like properties .

Mechanistic Considerations

  • Alkylation vs. Carbamoylation : Unlike nitrosoureas (e.g., –9), this compound likely prioritizes alkylation over carbamoylation due to the absence of a urea moiety. This may reduce protein-binding side effects while maintaining DNA-targeted cytotoxicity .
  • Hypoxic Activation : Similar to other nitroimidazoles, the 4-nitro group may undergo enzymatic reduction in hypoxic environments, generating reactive intermediates that damage DNA .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloroethyl)-2-methyl-4-nitroimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-methyl-4-nitroimidazole with 1,2-dichloroethane under controlled alkaline conditions. Key factors include temperature (60–80°C), solvent choice (e.g., DMF for polarity), and stoichiometric ratios. Yield optimization requires monitoring intermediates via HPLC and adjusting reaction time to minimize byproducts like 1,3-dichloroethyl derivatives .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm substituent positions and LC-MS to detect trace impurities. X-ray crystallography (as applied to analogous nitroimidazoles in ) resolves stereochemical ambiguities. FTIR validates nitro and chloroethyl functional groups .

Q. What stability challenges arise during storage, and how can degradation products be identified?

  • Methodological Answer : The nitro group and chloroethyl chain are prone to hydrolysis under humid conditions. Accelerated stability studies (40°C/75% RH) paired with LC-UV/HRMS can detect degradation products like 2-methyl-4-nitroimidazole and ethylene glycol derivatives. Use inert atmospheres and desiccants for long-term storage .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Hypoxia-selective cytotoxicity assays (e.g., clonogenic survival in tumor cell lines) are relevant due to nitroimidazoles’ radiosensitizing properties. Compare IC50 values under normoxic vs. hypoxic conditions, as described for structurally similar compounds in .

Advanced Research Questions

Q. How can regioselectivity issues in the synthesis of nitroimidazole derivatives be resolved?

  • Methodological Answer : Computational DFT studies (e.g., using Gaussian or COMSOL) model electron density distributions to predict reactive sites. Experimental validation via kinetic isotope effects or substituent-directed lithiation (e.g., using tert-butyllithium) can enhance regioselectivity .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often stem from variability in hypoxia induction methods (e.g., chemical vs. physical hypoxia). Standardize assays using O2-sensitive probes and cross-validate with in vivo models. Meta-analysis frameworks () reconcile conflicting data by isolating confounding variables .

Q. How can impurity profiles be controlled to meet pharmaceutical-grade standards?

  • Methodological Answer : Implement orthogonal purification techniques (HPLC + recrystallization) guided by EP/BP reference standards (). Quantify impurities like 1-(2-hydroxyethyl) derivatives via UPLC-PDA and align with ICH Q3A/B guidelines .

Q. What advanced computational tools predict metabolic pathways of this compound?

  • Methodological Answer : AI-driven platforms (e.g., ADMET Predictor™ or COMSOL-AI integration) simulate CYP450-mediated metabolism. Molecular docking (AutoDock Vina) identifies potential reactive metabolites, such as nitroso intermediates, for toxicity screening .

Methodological Framework for Data Interpretation

  • Theoretical Alignment : Link experimental outcomes to nitroimidazole radiosensitization theory () or hypoxic selectivity models .
  • Contradiction Resolution : Apply triangulation (e.g., combining in vitro, computational, and spectroscopic data) to validate mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-2-methyl-4-nitroimidazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-2-methyl-4-nitroimidazole

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